1-(3-Bromo-2-methylphenyl)ethanone

Description

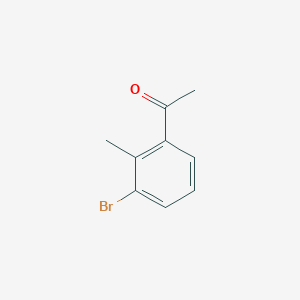

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNWYNIGDUWAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Bromo-2-methylphenyl)ethanone CAS number

An In-Depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in synthetic organic chemistry. With the CAS Number 52779-76-7, this substituted acetophenone serves as a versatile building block, particularly in the fields of pharmaceutical research and drug development. Its molecular structure, featuring both a bromine atom and a ketone functional group, offers dual reactivity for constructing more complex molecular architectures. This guide details its physicochemical properties, outlines a standard synthesis protocol, discusses its spectroscopic characteristics, explores its reactivity and applications, and provides essential safety and handling information for laboratory professionals.

Introduction

This compound is a halogenated aromatic ketone whose strategic importance lies in its utility as a precursor for a wide array of more complex molecules. In the landscape of medicinal chemistry and materials science, intermediates like this are fundamental tools. The presence of a bromine atom on the phenyl ring provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethanone moiety offers a carbonyl group that can undergo a vast range of reactions, including reductions, condensations, and alpha-halogenations. This guide serves as a technical resource for researchers and scientists, providing field-proven insights into the handling, synthesis, and application of this valuable compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is critical for its effective and safe use in an experimental setting. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 52779-76-7 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

| Hazard Information | Code / Description | Source |

| Signal Word | Warning | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Expert Insight: The hazard profile is typical for substituted bromoacetophenones. The irritant nature (H315, H319) necessitates the mandatory use of personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risks (P261).

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 2-bromotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Causality of Experimental Choice:

-

Substrate: 2-bromotoluene is selected as the starting material. The methyl group is an ortho-, para-director. However, the bromine atom is also an ortho-, para-director but deactivating. The position of acylation is directed primarily by the methyl group to the positions ortho and para to it. Steric hindrance from the adjacent bromine and methyl groups favors substitution at the C5 position (para to the methyl group), but substitution can also occur at the C3 position.

-

Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is the active electrophile that attacks the aromatic ring.

-

Solvent: A non-reactive, inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used to facilitate the reaction while not competing in the reaction itself.

Caption: Friedel-Crafts Acylation Synthesis Pathway.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure. All work must be conducted in a fume hood with appropriate PPE.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen bubbler).

-

Reagent Charging: Under an inert atmosphere (e.g., dry nitrogen), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes.

-

Substrate Addition: Dissolve 2-bromotoluene (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water. This is a highly exothermic step and must be done with extreme care.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product, a liquid[1], can be further purified by vacuum distillation or column chromatography on silica gel to yield the final this compound.

Reactivity and Applications in Drug Development

The synthetic value of this compound stems from its two distinct reactive sites, making it a powerful intermediate.

-

The Bromine Handle: The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents at the C3 position, including alkyl, aryl, and heteroaryl groups, which is a common strategy for building molecular complexity and exploring the structure-activity relationship (SAR) in drug candidates.

-

The Ketone Handle: The carbonyl group can be transformed in numerous ways. It can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It can also participate in condensation reactions to form larger scaffolds like chalcones or heterocyclic systems (e.g., pyrimidines, pyridazines), which are prevalent motifs in pharmacologically active compounds.[3][4]

Caption: Role as a versatile synthetic intermediate.

Spectroscopic Characterization (Predicted)

While actual spectra require experimental acquisition, the expected signals based on the molecular structure are a cornerstone of chemical analysis.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, one would expect to see:

-

A singlet around δ 2.5-2.7 ppm for the three protons of the acetyl group (-COCH₃).

-

A singlet around δ 2.3-2.5 ppm for the three protons of the methyl group on the aromatic ring.

-

A set of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring. The specific splitting patterns would depend on the coupling constants between them.

-

-

¹³C NMR (Carbon NMR): Key signals would include:

-

A signal for the carbonyl carbon (C=O) downfield, typically around δ 195-205 ppm.

-

Signals in the aromatic region (δ 120-145 ppm) for the six carbons of the phenyl ring. The carbon attached to the bromine would be shifted.

-

Signals for the acetyl methyl carbon and the ring methyl carbon, typically upfield around δ 20-30 ppm.

-

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of a carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Additional bands for C-H stretches (aromatic and aliphatic) and C=C aromatic stretches would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br).

Conclusion

This compound (CAS: 52779-76-7) is a strategically important chemical intermediate with well-defined physicochemical properties and a clear safety profile. Its value to the scientific community, particularly in pharmaceutical development, is derived from the dual reactivity of its aryl bromide and ketone functionalities. The ability to leverage these sites through robust and well-understood synthetic transformations, such as Friedel-Crafts acylation for its synthesis and cross-coupling reactions for its derivatization, makes it a cornerstone building block for the creation of novel and complex molecular entities. Proper handling in accordance with its hazard classification is paramount for its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved from [Link]

-

Mahendra, M., Vivek, H. K., Gaonkar, S. L., Priya, B. S., & Swamy, S. N. (2011). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. Retrieved from [Link]

-

LookChem. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

-

Yathirajan, H. S., et al. (2007). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromo-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-methylphenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromo and a methyl group on the phenyl ring ortho and meta to the acetyl group respectively, presents a unique scaffold for the development of novel chemical entities. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, formulation development, and safety protocols.

This technical guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive published experimental data for this specific compound, this guide focuses on the robust experimental methodologies required to determine these properties, providing a framework for researchers to generate reliable data in their own laboratories.

Molecular and General Properties

A summary of the known and predicted properties of this compound is presented in the table below. It is crucial to note that while some basic identifiers are established, many physical parameters are yet to be experimentally determined and reported in peer-reviewed literature.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| CAS Number | 52779-76-7 | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Predicted Boiling Point | 252.4 ± 25.0 °C (for the similar compound 1-(3-Bromo-2-fluorophenyl)ethanone) | |

| Predicted Density | 1.535 ± 0.06 g/cm³ (for the similar compound 1-(3-Bromo-2-fluorophenyl)ethanone) |

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that provides an indication of a liquid's volatility. For compounds that may decompose at atmospheric pressure, determination under reduced pressure is recommended.

Methodology: Capillary Method [1][2]

This method is suitable for small sample volumes.

Protocol:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (a few milliliters) of this compound into a small test tube or a fusion tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently and observe the capillary tube.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Caption: Process for Density Determination using a Pycnometer.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Determination [4][5] A systematic approach is used to determine solubility in a range of common laboratory solvents.

Protocol:

-

To a small, known volume (e.g., 1 mL) of a selected solvent in a test tube, add a small, measured amount (e.g., 10 mg) of this compound.

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Visually inspect the solution for the presence of undissolved solute.

-

If the solute dissolves completely, the compound is considered soluble under these conditions.

-

If the solute does not dissolve, the compound is classified as insoluble or sparingly soluble.

-

For a semi-quantitative assessment, incrementally add more solute until saturation is reached, or incrementally add more solvent to a known mass of the solute until complete dissolution. [6]7. Repeat this procedure with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. byjus.com [byjus.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

1-(3-Bromo-2-methylphenyl)ethanone chemical structure

An In-Depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of its properties, synthesis, and applications. This document emphasizes the practical causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom, a methyl group, and an acetyl group. The specific arrangement of these substituents dictates its reactivity and utility as a synthetic building block.

1.1. Chemical Structure

Caption: Mechanism of Friedel-Crafts Acylation for synthesis.

Expertise & Experience Insight: The choice of 2-bromotoluene as the substrate is critical. The existing methyl and bromo groups are ortho- and para-directing. However, the methyl group is an activating group, while bromine is a deactivating group. The acylation occurs para to the activating methyl group and meta to the deactivating bromo group, leading to the desired 1,2,3-substitution pattern. A stoichiometric amount of AlCl₃ is necessary because the product ketone complexes with the Lewis acid, rendering it inactive as a catalyst. [1] 2.2. Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts acylation and should be performed by qualified personnel with appropriate safety measures. [2] Materials:

-

2-Bromotoluene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Substrate Introduction: After stirring for 30 minutes, add 2-bromotoluene (1.0 equivalent) dropwise, ensuring the temperature remains at 0-5 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The expected chemical shifts (δ) in ppm are inferred from analogous structures. [3][4]

| Data Type | Expected Chemical Shift (ppm) and Multiplicity |

|---|---|

| ¹H NMR | ~7.6-7.1 (m, 3H, Ar-H), ~2.6 (s, 3H, -COCH₃), ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR | ~200 (C=O), ~140-125 (Ar-C), ~30 (-COCH₃), ~20 (Ar-CH₃) |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [5][6]

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1680-1700 (strong) |

| C-H (Aromatic) | 3000-3100 (medium) |

| C-H (Aliphatic) | 2850-3000 (medium) |

| C=C (Aromatic) | 1450-1600 (medium) |

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [7]This results in two molecular ion peaks of nearly equal intensity, M+ and M+2.

| Ion | Expected m/z | Description |

| [M]⁺ | 212 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 214 | Molecular ion with ⁸¹Br |

| [M-CH₃]⁺ | 197/199 | Loss of a methyl group |

| [M-COCH₃]⁺ | 169/171 | Loss of the acetyl group |

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its three reactive sites: the ketone carbonyl group, the bromine-substituted aromatic carbon, and the methyl group of the acetyl moiety (for enolate formation).

4.1. Key Reactions

-

Cross-Coupling Reactions: The aryl bromide is an excellent handle for Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of new carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution (SₙAr): Under specific conditions, the bromine can be displaced by strong nucleophiles.

-

Ketone Chemistry: The carbonyl group can undergo reduction to an alcohol, reductive amination to form amines, or serve as a site for Wittig reactions.

-

Enolate Formation: The α-protons on the acetyl group are acidic and can be removed to form an enolate, which can then participate in alkylation or condensation reactions.

4.2. Role in Drug Discovery

This compound and its derivatives are valuable starting materials in medicinal chemistry. For instance, related bromo-phenyl ethanones are used in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. [8][9]The specific substitution pattern provides a scaffold that can be elaborated into more complex structures targeting a range of therapeutic areas.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is based on typical Safety Data Sheets (SDS) for this class of compounds. [10] 5.1. Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark) * Hazard Statements:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * Signal Word: Warning 5.2. Recommended Handling Procedures

-

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [11]Ensure eyewash stations and safety showers are readily accessible. [10]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [10] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [11]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11] 5.3. First-Aid Measures

-

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. [10]

References

-

2-Bromo-1-(3-methylphenyl)ethan-1-one. PubChem. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]

-

1-(3-Bromo-2-thienyl)ethanone. National Institutes of Health (NIH). [Link]

-

Ethanone, 1-(3-methylphenyl)-. NIST WebBook. [Link]

-

1-(3-Bromo-2-ethoxy-4-methylphenyl)ethanone. PubChem. [Link]

- The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). ResearchGate. [Link]

-

Ethanone, 1-(3-methylphenyl)- Mass Spectrum. NIST WebBook. [Link]

-

Ethanone, 1-(3-methylphenyl)- IR Spectrum. NIST WebBook. [Link]

-

1-(3-Bromo-2-pyridinyl)-2-(3-methylphenyl)ethanone. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

2-Bromo-1-(3-nitrophenyl)ethanone. National Institutes of Health (NIH). [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]

-

The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Tocan. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

-

Ethanone, 1-(3-methylphenyl)-. SIELC Technologies. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown. [Link]

-

Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). ResearchGate. [Link]

-

1-(3-Bromo-2,5,6-trimethylphenyl)ethanone. PubChem. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethanone, 1-(3-bromophenyl)- [webbook.nist.gov]

- 6. Ethanone, 1-(3-methylphenyl)- [webbook.nist.gov]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1-(3-BroMo-5-Methylphenyl)ethanone | 1379325-64-0 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone: Synthesis, Characterization, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-methylphenyl)ethanone, a substituted aromatic ketone, represents a key building block in the landscape of synthetic organic chemistry. Its unique trifunctionalized aromatic core—featuring a bromine atom, a methyl group, and an acetyl moiety in a specific ortho- and meta-relationship—renders it a valuable precursor for the synthesis of a diverse array of more complex molecules. Particularly in the realm of drug discovery and materials science, such intermediates are pivotal for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular architectures. The strategic placement of the bromo, methyl, and acetyl groups allows for a wide range of subsequent chemical modifications, making it a versatile synthon for the synthesis of targeted therapeutics and functional materials.

This technical guide provides a comprehensive overview of this compound, with a focus on its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and a thorough analytical characterization. The content is designed to equip researchers and professionals in drug development with the necessary knowledge to effectively synthesize, purify, and utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| CAS Number | 52779-76-7 | [1] |

| Appearance | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in a dry environment at room temperature |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromotoluene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents—the bromine atom and the methyl group.

The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. In this case, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the bromine, leading to the desired product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, designed with checkpoints to ensure the successful synthesis and purification of the target compound.

Materials:

-

2-Bromotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C using an ice bath.

-

Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in DCM via the addition funnel. The formation of the acylium ion complex is an exothermic process; maintain the temperature at 0°C during the addition.

-

Electrophilic Aromatic Substitution: To the freshly prepared acylium ion complex, add 2-bromotoluene (1.0 equivalent) dropwise via the addition funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Quenching the Reaction: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum chloride complex and protonates any remaining unreacted starting material.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because aluminum chloride, the Lewis acid catalyst, reacts violently with water, which would deactivate it and halt the reaction.

-

Stoichiometry of AlCl₃: A slight excess of aluminum chloride is used to ensure complete formation of the acylium ion and to compensate for any minor deactivation due to trace moisture.

-

Controlled Temperature: The reaction is initiated at 0°C to control the exothermic nature of the acylium ion formation and the subsequent acylation, minimizing the formation of side products.

-

Acidic Workup: The acidic workup is necessary to break down the aluminum chloride-ketone complex formed during the reaction, liberating the desired product.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and potential isomeric byproducts.

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons.

-

Predicted Chemical Shifts (δ, ppm):

-

Aromatic Protons: 7.0 - 7.6 (multiplet, 3H)

-

Acetyl Methyl Protons: ~2.6 (singlet, 3H)

-

Aromatic Methyl Protons: ~2.4 (singlet, 3H)

-

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Predicted Chemical Shifts (δ, ppm):

-

Carbonyl Carbon: ~200

-

Aromatic Carbons: 120 - 145 (multiple signals)

-

Acetyl Methyl Carbon: ~30

-

Aromatic Methyl Carbon: ~20

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the stretching frequency compared to a non-conjugated ketone.[2]

-

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 213 and an M+2 peak at m/z = 215 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3]

-

Key Fragmentation: A prominent fragment is expected at m/z = 198/200, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the acylium ion at m/z = 184/186, resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.

Caption: Analytical workflow for structural confirmation and purity assessment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

If swallowed, rinse mouth. Do NOT induce vomiting.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. This technical guide has provided a detailed framework for its synthesis via Friedel-Crafts acylation, a comprehensive approach to its analytical characterization, and a summary of its key physicochemical properties. By understanding the principles behind the synthetic methodology and the expected analytical outcomes, researchers can confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for future scientific advancements.

References

-

Understand iR Spectroscopy Features of Acetophenone . StudyRaid. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

- 1. 52779-76-7|this compound|BLD Pharm [bldpharm.com]

- 2. app.studyraid.com [app.studyraid.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 1-(3-Bromo-2-methylphenyl)ethanone: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(3-Bromo-2-methylphenyl)ethanone, also known as 3'-Bromo-2'-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships behind spectral characteristics, providing a framework for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic ketone with the chemical formula C₉H₉BrO.[1][2] Its structure, featuring a benzene ring with bromo, methyl, and acetyl substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing purity, and predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis. This guide will delve into the predicted and expected spectral data for this compound, grounded in the fundamental principles of spectroscopic techniques and supported by data from analogous structures.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following numbering scheme for the atoms in this compound will be used.

Caption: Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The acetyl group is electron-withdrawing, the methyl group is electron-donating, and the bromine atom is electron-withdrawing via induction but electron-donating via resonance.[1][2]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | 7.6 - 7.8 | Doublet of doublets (dd) | ~8 Hz, ~1.5 Hz |

| H-5' | 7.2 - 7.4 | Triplet (t) | ~8 Hz |

| H-4' | 7.4 - 7.6 | Doublet of doublets (dd) | ~8 Hz, ~1.5 Hz |

| Acetyl CH₃ | ~2.6 | Singlet (s) | N/A |

| Methyl CH₃ | ~2.4 | Singlet (s) | N/A |

Interpretation:

-

The aromatic protons (H-4', H-5', and H-6') are expected to appear in the range of 7.2-7.8 ppm. The deshielding effect of the acetyl group and the bromine atom will cause these protons to resonate downfield from the typical benzene signal at 7.3 ppm.[2]

-

The acetyl methyl protons are expected to appear as a singlet around 2.6 ppm, a typical region for methyl ketones.

-

The methyl protons on the ring are expected to appear as a singlet around 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 198 - 202 |

| C-1' | 138 - 142 |

| C-2' | 135 - 139 |

| C-3' | 120 - 124 |

| C-4' | 130 - 134 |

| C-5' | 126 - 130 |

| C-6' | 128 - 132 |

| Acetyl CH₃ | 28 - 32 |

| Methyl CH₃ | 18 - 22 |

Interpretation:

-

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 198-202 ppm.

-

The aromatic carbons will appear in the 120-142 ppm range. The carbon attached to the bromine (C-3') will be influenced by the heavy atom effect, while the carbons attached to the other substituents (C-1' and C-2') will also show characteristic shifts.[4]

-

The aliphatic carbons of the acetyl and methyl groups will have the most upfield chemical shifts.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small molecules like this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Caption: A generalized workflow for NMR spectroscopy experiments.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Aryl Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1550 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Interpretation:

-

A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone.[6][7] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[6]

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[8][9]

-

The presence of the aromatic ring will also give rise to C=C stretching bands in the 1550-1600 cm⁻¹ region.[8][10]

-

A band in the 500-600 cm⁻¹ region can be attributed to the C-Br stretching vibration.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended for its simplicity and minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.[11]

-

Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Sources

- 1. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. drawellanalytical.com [drawellanalytical.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a predictive framework based on the molecule's structural attributes and the known properties of analogous compounds. Subsequently, a detailed, field-proven experimental workflow is presented to enable researchers to systematically determine the solubility of this compound in a range of solvents. This guide is designed to be a practical resource, bridging theoretical understanding with actionable experimental protocols to support research and development in medicinal chemistry and materials science.

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate. It impacts bioavailability, manufacturability, and the formulation of the final drug product. For a synthetic intermediate such as this compound, understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring consistent quality of the final active pharmaceutical ingredient (API). A comprehensive grasp of solubility enables chemists to make informed decisions, mitigating risks of costly downstream failures.

Molecular Structure and Predicted Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Let's dissect the structure of this compound to predict its general solubility behavior.

Molecular Structure:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

-

Ketone Group (C=O): The carbonyl group introduces polarity and a hydrogen bond acceptor site, which can interact with protic solvents.[1]

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. However, its large size also increases the London dispersion forces, which can enhance solubility in nonpolar solvents.

-

Methyl Group (-CH3): The methyl group is nonpolar and contributes to the hydrophobic character of the molecule.

Predicted Solubility:

Based on this structure, this compound is anticipated to be:

-

Poorly soluble in water: The dominant nonpolar aromatic ring and the presence of the bromo and methyl groups will likely outweigh the polarity of the ketone group, leading to low aqueous solubility.

-

Soluble in polar aprotic solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be effective at dissolving the compound due to dipole-dipole interactions with the ketone group.

-

Soluble in nonpolar and weakly polar solvents: The significant nonpolar character suggests good solubility in solvents such as toluene, dichloromethane, and diethyl ether.

-

Potentially soluble in polar protic solvents: Alcohols like methanol and ethanol may act as effective solvents, capable of hydrogen bonding with the ketone's oxygen atom.

Systematic Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocols are designed to provide both qualitative and quantitative data.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Experimental Protocol:

-

Preparation: Dispense approximately 10 mg of this compound into a series of labeled small glass vials.

-

Solvent Addition: To each vial, add 1 mL of a test solvent.

-

Observation: Vigorously vortex each vial for 30 seconds at room temperature.

-

Categorization: Visually inspect each vial and classify the solubility as:

-

Freely Soluble: The solid completely dissolves.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

Logical Workflow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a sealed, screw-cap vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 5 mL) to the vial.

-

Equilibration: Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetone | 25 | |

| Ethyl Acetate | 25 | |

| Dichloromethane | 25 | |

| Toluene | 25 | |

| Hexane | 25 |

Experimental Workflow Diagram:

Caption: Quantitative solubility determination workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and it is crucial to consider these during experimental design and data interpretation.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship should be investigated, especially for crystallization process development.

-

pH: The ketone functionality of this compound is generally considered neutral and not readily ionizable. Therefore, its solubility is expected to be largely independent of pH in the typical aqueous range (pH 2-10). However, at extreme pH values, degradation could occur, which might be misinterpreted as a change in solubility.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. Future work should focus on building a comprehensive solubility database for this compound across a wider range of solvents and temperatures, and investigating the potential for polymorphism and its impact on solubility.

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Quora. (2017, June 24). How to determine the solubility of organic compounds.

- ECHEMI. (n.d.). 1-(3-Bromo-2-fluorophenyl)ethanone Formula.

- PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 3'-Bromoacetophenone.

Sources

1-(3-Bromo-2-methylphenyl)ethanone safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 1-(3-Bromo-2-methylphenyl)ethanone

Introduction

This compound (CAS No. 52779-76-7) is a halogenated aromatic ketone. Its structure makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules. As with many specialized research chemicals, comprehensive toxicological and safety data for this specific compound are not extensively published. Therefore, this guide has been developed for researchers, scientists, and drug development professionals to establish a robust safety framework for its handling and use. The principles outlined herein are derived from the available data for this compound, supplemented with established best practices and information from structurally related brominated acetophenones.[1][2] A precautionary approach is paramount.

Hazard Identification and Classification

The primary known hazards associated with this compound are related to acute toxicity upon ingestion and irritation to the skin and eyes. However, analogous compounds frequently exhibit respiratory irritation, and this potential hazard should not be disregarded.[3][4]

1.1. Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of a reliable safety assessment.

| Property | Value | Source |

| CAS Number | 52779-76-7 | |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% |

1.2. GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335 (Precautionary): May cause respiratory irritation.[3][4][5] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280[3][6]Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364[3][6]Storage: P403+P233, P405[3][6]Disposal: P501[3][6] |

Note: H335 is included as a precautionary statement based on data from similar chemical structures.

Risk Assessment and Management

A proactive risk assessment is essential before commencing any work with this compound. The causality behind this is to prevent exposure before it occurs, which is invariably safer and more effective than managing an exposure event.

Caption: Laboratory Risk Assessment Workflow.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a multi-layered approach combining engineering controls and appropriate PPE. Facilities must be equipped with an eyewash station and a safety shower.[7]

3.1. Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][2] General laboratory ventilation should ensure a high rate of air exchange.

3.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[8]

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn if there is a significant splash risk. | Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses are insufficient. |

| Skin | Chemically resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant lab coat. Full-length trousers and closed-toe shoes. | Prevents skin contact which causes irritation. Gloves should be inspected before use and changed immediately if contaminated. Contaminated clothing must be removed and washed before reuse.[2] |

| Respiratory | Not typically required if work is performed within a functional fume hood. | In case of ventilation failure, spill, or aerosol generation, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge may be necessary. A cartridge change-out schedule is mandatory under such a program.[1][8] |

Safe Handling, Storage, and Disposal

4.1. Protocol for Safe Handling

-

Preparation: Confirm the chemical fume hood is operational. Don an appropriate lab coat, gloves, and chemical safety goggles.

-

Aliquotting: Keep the container tightly closed when not in use.[2] Perform all transfers over a chemical-resistant tray to contain potential spills. Use only non-sparking tools.[9]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly with soap and water after handling is complete.[3]

-

Contamination: Immediately change gloves if they become contaminated. Remove any contaminated clothing promptly.[2]

4.2. Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended storage condition is at room temperature. Keep it away from heat, sparks, and open flames.[9]

4.3. Disposal

This material and its container must be disposed of as hazardous waste.[2][3] Do not allow the chemical to enter drains or waterways.[2] Disposal must be conducted through a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations.[9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2] Call a POISON CENTER or doctor immediately as the substance is harmful if swallowed. |

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][9]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of combustion products.[3][9]

5.3. Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, working from upwind of the spill if possible.

-

Control Ignition: Remove all sources of ignition.[2]

-

Containment: Prevent the spill from entering drains or waterways.[2] Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or Chemizorb®).[2]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.

References

-

Avocado Research Chemicals Ltd. (2025, September 12). SAFETY DATA SHEET - 1-(3-Bromophenyl)ethanone. Retrieved from [Link]

-

Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). 1-(3-benzoylphenyl)ethanone Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-1-(3-methylphenyl)ethan-1-one | C9H9BrO | CID 10036129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. fishersci.com [fishersci.com]

commercial availability of 1-(3-Bromo-2-methylphenyl)ethanone

An In-Depth Technical Guide to the Commercial Availability of 1-(3-Bromo-2-methylphenyl)ethanone

Introduction

This compound, also known by its synonym 3'-Bromo-2'-methylacetophenone, is a substituted aromatic ketone that serves as a critical building block in organic and medicinal chemistry. Identified by the CAS Number 52779-76-7, its unique structural arrangement—featuring a bromine atom and a methyl group ortho to the acetyl substituent—provides multiple reactive sites for further chemical modification.[1][2] This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals.[3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling protocols, and its role in chemical synthesis for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

| Property | Value | Source |

| CAS Number | 52779-76-7 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥97% | |

| InChI Key | LBNWYNIGDUWAOQ-UHFFFAOYSA-N |

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering a range of quantities from milligrams to kilograms. The typical purity offered commercially is 97% or higher, which is suitable for most synthetic applications, including early-stage drug discovery. When sourcing this material, it is crucial for researchers to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the specific lot.

| Supplier | Representative Purity | Part of Catalog | CAS Number |

| Sigma-Aldrich (Merck) | 97% | Distributed for Ambeed, Inc. | 52779-76-7 |

| PharmaBlock Sciences (Nanjing), Inc. | Not Specified | Supplier Listing | 52779-76-7 |

| Bide Pharmatech Ltd. | Not Specified | Supplier Listing | 52779-76-7 |

| ChemicalBook Aggregators | Not Specified | Multiple Listings | 52779-76-7 |

Note: The availability and catalog status from suppliers can change. It is recommended to verify directly with the vendor before procurement.

Role in Chemical Synthesis: A Mechanistic Overview

The utility of this compound in drug development stems from its function as a versatile synthetic intermediate.[3] The bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The ketone functionality allows for a wide range of transformations, including reductions, oxidations, and nucleophilic additions, to build molecular complexity. This compound and its isomers are foundational in creating scaffolds for pharmacologically active molecules.[4][5]

A common method for its preparation involves a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction in organic synthesis.[1][6] The workflow illustrates the conversion of a benzonitrile derivative into the target ketone.

Caption: Grignard synthesis of this compound.

Safety, Handling, and Storage Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available Safety Data Sheets (SDS), this compound is classified with specific hazards that necessitate rigorous handling protocols.

Hazard Identification:

-

Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Analogs may also cause respiratory irritation.[7][8]

Step-by-Step Handling and Storage Protocol

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed. Wash hands and any exposed skin thoroughly after handling.[7]

-

-

Handling Procedures:

-

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]

-

-

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

-

Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[7]

-

Conclusion

This compound is a commercially accessible and highly valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties and versatile reactivity make it a key component in the synthesis of novel compounds. By adhering to stringent safety and handling protocols, researchers can effectively and safely leverage this compound to advance their scientific objectives. The procurement from established suppliers ensures a reliable source of material, facilitating progress from laboratory-scale synthesis to larger-scale development projects.

References

-

Fisher Scientific. SAFETY DATA SHEET - 3'-Bromoacetophenone. Available from: [Link]

-

Chemsrc. 1-(3-bromo-5-methylphenyl)ethanone Price. Available from: [Link]

-

Mahendra, M., et al. (2012). 1-(3-Bromo-2-thienyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

Aladdin Scientific. 1-(3-Bromo-5-methylphenyl)ethanone, min 98%, 100 mg. Available from: [Link]

-

ChemBK. 1-(3-BroMo-4-Methylphenyl)ethanone. Available from: [Link]

-

LookChem. 1-(4-bromo-3-methylphenyl)ethanone suppliers USA. Available from: [Link]

-

Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Available from: [Link]

- Google Patents. The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

Oakwood Chemical. 1-(3-Bromo-4-methylphenyl)ethanone. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(3-nitrophenyl)ethanone. Available from: [Link]

Sources

- 1. 3'-bromo-2'-methylacetophenone | 52779-76-7 [chemicalbook.com]

- 2. 3'-bromo-2'-methylacetophenone | 52779-76-7 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 3'-bromo-2'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-methylphenyl)ethanone, also known as 3'-bromo-2'-methylacetophenone, is an important aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its discovery, history, synthesis, physicochemical and spectroscopic properties, and key applications, with a particular focus on its role in the development of modern agrochemicals.

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| CAS Number | 52779-76-7 | [1][2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 272.7±28.0 °C (Predicted) | [1] |

| Density | 1.388±0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.70 (dd, J=1.2, 8.0 Hz, 1H), 7.62 (dd, J=0.8, 7.6 Hz, 1H), 7.19 (t, J=8.0 Hz, 1H), 2.56 (s, 3H), 2.46 (s, 3H).[2]

-

¹³C NMR: Aromatic carbons are expected in the range of 125-140 ppm, the carbonyl carbon (C=O) is typically observed between 190-200 ppm for aromatic ketones, and the methyl carbons will appear at higher field.[3][4]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of an aromatic ketone is expected in the region of 1685-1705 cm⁻¹. C-H stretching of the aromatic ring and methyl groups, as well as C-Br stretching, will also be present.[4][5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation will likely involve the loss of the methyl group (CH₃) and the acetyl group (COCH₃).[6][7]

Historical Perspective and Discovery

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most prominently documented methods are the Grignard reaction and, plausibly, the Friedel-Crafts acylation.

Grignard Reaction from 3-Bromo-2-methylbenzonitrile

This is a widely cited and reliable method for the preparation of this compound. The reaction proceeds via the nucleophilic addition of a methylmagnesium halide to the nitrile group of 3-bromo-2-methylbenzonitrile, followed by acidic hydrolysis of the intermediate imine.

Workflow Diagram:

Caption: Grignard synthesis of this compound.

Step-by-Step Protocol: [1]

-

Grignard Reagent Preparation: Prepare a Grignard reagent from magnesium and methyl iodide in anhydrous ether.

-

Reaction with Nitrile: To a stirred and refluxing solution of the prepared Grignard reagent, add a solution of 3'-bromo-2'-methylbenzonitrile in ether dropwise.

-

Reflux: Continue stirring at reflux for an extended period (e.g., 20 hours) to ensure complete reaction.

-

Quenching: Cool the reaction mixture and pour it onto ice water with vigorous stirring.

-

Hydrolysis: The resulting ethereal phase is separated, and the residue is boiled with a strong acid, such as 6N hydrochloric acid, to hydrolyze the imine intermediate.

-